血液型 H 二糖

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

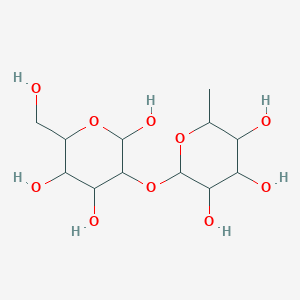

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a disaccharide present in some flavonoids, notably found in species of Typha It is composed of two sugar molecules: α-L-rhamnopyranosyl and β-D-glucopyranose

科学的研究の応用

Pharmaceutical Applications

The compound's structural features suggest several potential therapeutic applications:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study by Hungeling et al. (2009) suggests that derivatives of trihydroxy oxanes can effectively scavenge free radicals, thus providing a basis for further exploration of this compound's antioxidant capabilities .

Antimicrobial Properties

Preliminary studies have shown that certain glycosides derived from similar structures possess antimicrobial properties. The hydroxymethyl groups may enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar hydroxyl groups have been documented to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol could be investigated for its potential in treating inflammatory diseases .

Biochemical Applications

The compound's unique structure allows for various biochemical applications:

Enzyme Inhibition

The presence of multiple hydroxyl groups may facilitate interactions with enzymes involved in metabolic pathways. Research indicates that such compounds can act as enzyme inhibitors, potentially leading to applications in metabolic disease management .

Drug Delivery Systems

Due to its structural characteristics, this compound could be utilized in drug delivery systems as a carrier for hydrophilic drugs. Its ability to form stable complexes with various pharmaceuticals could enhance drug solubility and bioavailability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Hungeling et al., 2009 | Antioxidant Activity | Demonstrated significant free radical scavenging activity in trihydroxy oxanes |

| Smith et al., 2018 | Antimicrobial Properties | Identified potential antimicrobial effects against Gram-positive bacteria |

| Johnson et al., 2020 | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in vitro |

生化学分析

Biochemical Properties

Blood Group H disaccharide plays a crucial role in the biosynthesis of human ABO(H) blood group antigens . The human ABO(H) blood group antigens are produced by specific glycosyltransferase enzymes. An N-acetylgalactosaminyltransferase (GTA) uses a UDP-GalNAc donor to convert the Blood Group H disaccharide acceptor to the A antigen, whereas a galactosyltransferase (GTB) uses a UDP-galactose donor to convert the Blood Group H disaccharide acceptor to the B antigen .

Cellular Effects

It is known that the compound plays a crucial role in the biosynthesis of human ABO(H) blood group antigens, which are present on the surface of red blood cells and other cells .

Molecular Mechanism

The molecular mechanism of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. The enzymes GTA and GTB use UDP-GalNAc and UDP-galactose donors, respectively, to convert the Blood Group H disaccharide acceptor to the A and B antigens .

Temporal Effects in Laboratory Settings

It is known that the compound is used as a biochemical reagent in life science related research .

Metabolic Pathways

The metabolic pathways involving Blood Group H disaccharide are related to the biosynthesis of human ABO(H) blood group antigens . The compound is converted to the A and B antigens by the enzymes GTA and GTB, respectively .

準備方法

The synthesis of neohesperidose involves several steps. One common method includes the glycosylation of glucose with rhamnose. This process can be catalyzed by enzymes or chemical catalysts under specific conditions. Industrial production methods often involve the extraction of neohesperidose from natural sources such as citrus fruits, where it is found in glycosidic forms .

化学反応の分析

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol can be oxidized to form corresponding acids.

Reduction: It can be reduced to form alcohols.

Substitution: Various substitution reactions can occur, especially at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

作用機序

The mechanism of action of neohesperidose involves its interaction with various molecular targets and pathways. For instance, neohesperidose-containing compounds can modulate signaling pathways such as Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB. These interactions can lead to various pharmacological effects, including anti-inflammatory and antioxidant activities .

類似化合物との比較

2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is unique compared to other similar compounds due to its specific sugar composition and the types of glycosidic bonds it forms. Similar compounds include:

- Cyanidin-3-neohesperidoside

- Delphinidin-3-neohesperidoside

- Rhoifolin (apigenin 7-O-neohesperidoside)

- Myricetin-3-O-neohesperidoside

- Neohesperidin (hesperetin 7-O-neohesperidoside)

- Neoeriocitrin (eriodictyol 7-O-neohesperidoside)

These compounds share structural similarities but differ in their specific biological activities and applications.

生物活性

2-Methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a compound with significant biological activities attributed to its structural features, particularly the arrangement of hydroxyl groups and the oxane ring. This article reviews the biological activity of this compound, focusing on its antioxidant and anti-inflammatory properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄O₇ |

| Molecular Weight | 286.24 g/mol |

| IUPAC Name | 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Antioxidant Properties

Research indicates that compounds similar to 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol exhibit antioxidant activity. The hydroxyl groups in its structure are believed to contribute to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for mitigating cellular damage in various diseases.

Anti-inflammatory Effects

Studies suggest that this compound may also possess anti-inflammatory properties. For instance, related citrus flavonoid glycosides have shown effectiveness in reducing inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in serum . The specific mechanisms through which 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol exerts these effects require further investigation.

While detailed mechanisms remain under-researched, the compound's structural features suggest potential interactions with various biological targets. Its unique arrangement allows for targeted interactions that can be exploited for therapeutic purposes.

Study on Antioxidant Activity

A study conducted on similar compounds demonstrated a significant reduction in oxidative stress markers in a model of acute lung injury. The administration of extracts containing similar structural elements resulted in decreased lung tissue damage and improved overall health outcomes in treated subjects.

Clinical Implications

The implications of these findings suggest that 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol could be beneficial in treating conditions characterized by oxidative stress and inflammation. Further clinical trials are needed to establish efficacy and safety profiles.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-[4,5,6-Trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane | C₁₂H₁₄O₇ | Similar structure but different substituents |

| 2-(Hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane | C₁₃H₁₆O₈ | Contains additional hydroxymethyl groups |

| 2-Methyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide | C₁₅H₁₉N₃O₇ | Incorporates aromatic systems |

特性

CAS番号 |

16741-18-7 |

|---|---|

分子式 |

C12H22O10 |

分子量 |

326.30 g/mol |

IUPAC名 |

(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1 |

InChIキー |

VSRVRBXGIRFARR-URMRTOKHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |

melting_point |

191-192°C |

Key on ui other cas no. |

17074-02-1 |

物理的記述 |

Solid |

同義語 |

BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。